N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine
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Overview
Description
Fmoc-N,N-dimethyl-L-Glutamine is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-N,N-dimethyl-L-Glutamine is used in the synthesis of peptides and proteins. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions to occur .
Biology
In biological research, the compound is used to study protein interactions and functions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-N,N-dimethyl-L-Glutamine is used in the synthesis of peptide-based drugs, which have applications in treating various diseases, including cancer and autoimmune disorders .
Industry
In the industrial sector, the compound is used in the large-scale production of peptides and proteins for research and therapeutic purposes .
Future Directions
Mechanism of Action
Target of Action
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine is a derivative of the amino acid lysine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
It’s known that amino acid derivatives can influence various physiological processes, including the secretion of anabolic hormones .
Biochemical Pathways
Amino acid derivatives are known to play a role in various biochemical pathways, particularly those related to exercise and stress response .
Result of Action
Amino acid derivatives are known to have various physiological effects, including influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N,N-dimethyl-L-Glutamine typically involves the protection of the amino group of L-glutamine with the Fmoc group, followed by the dimethylation of the amide nitrogen. The reaction conditions often include the use of reagents such as N,N-dimethylformamide (DMF) and piperidine for the removal of the Fmoc group .
Industrial Production Methods
Industrial production of Fmoc-N,N-dimethyl-L-Glutamine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N,N-dimethyl-L-Glutamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
N,N-dimethylformamide (DMF): Commonly used as a solvent in peptide synthesis.
Major Products Formed
The primary product formed from the reactions involving Fmoc-N,N-dimethyl-L-Glutamine is the deprotected amino acid, which can then be further modified or incorporated into peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Glutamine: Similar to Fmoc-N,N-dimethyl-L-Glutamine but without the dimethylation of the amide nitrogen.
Fmoc-N,N-dimethyl-L-Alanine: Another Fmoc-protected amino acid with similar properties.
Uniqueness
Fmoc-N,N-dimethyl-L-Glutamine is unique due to the presence of the dimethylated amide nitrogen, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific peptide synthesis applications where such modifications are desired .
Properties
IUPAC Name |
(2S)-5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMCAOKIIZQPSD-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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